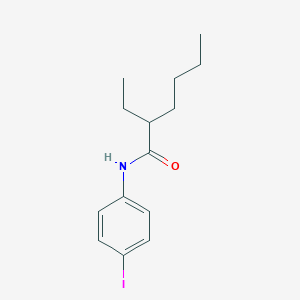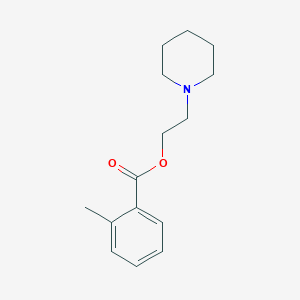![molecular formula C14H12NO+ B289753 9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)
9-methoxypyrido[1,2-a]quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxypyrido[1,2-a]quinolinium is a heterocyclic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a methoxy group attached to the benzo[c]quinolizinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxypyrido[1,2-a]quinolinium typically involves several steps. One common method includes the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method allows for the formation of the target compound in good yields and enables access to unusual substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
9-methoxypyrido[1,2-a]quinolinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinolizinone derivatives, while substitution reactions may produce various alkylated or halogenated quinolizinium compounds.
Scientific Research Applications
9-methoxypyrido[1,2-a]quinolinium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-methoxypyrido[1,2-a]quinolinium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell division or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-methoxypyrido[1,2-a]quinolinium include:
Berberine: A substituted dibenzo[a,g]quinolizin-7-ium derivative with antibacterial activity.
Sanguinarine: A benzo[c]phenanthridine alkaloid with inhibitory effects on bacterial cell division.
Dibenzo[a,g]quinolizin-7-ium derivatives: Structurally related compounds with varying biological activities.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group, which significantly influences its chemical reactivity and potential applications. This unique structural feature allows for the exploration of new synthetic routes and the development of novel applications in various fields.
Properties
Molecular Formula |
C14H12NO+ |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
9-methoxybenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C14H12NO/c1-16-13-8-6-11-5-7-12-4-2-3-9-15(12)14(11)10-13/h2-10H,1H3/q+1 |
InChI Key |
NFYURWHHHBBLNY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


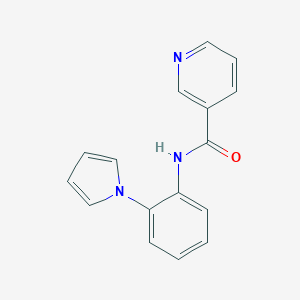
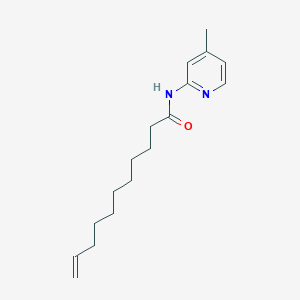



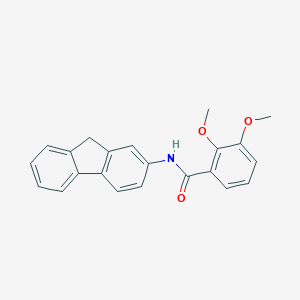
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)

![N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B289690.png)

